molecular formula C12H10ClN3O B1431090 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1552162-51-2

2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B1431090
CAS No.: 1552162-51-2
M. Wt: 247.68 g/mol
InChI Key: SHEMYWLQNWNDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The compound 2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1552162-51-2) emerged as a structurally distinct heterocyclic molecule during early 21st-century drug discovery efforts targeting central nervous system (CNS) disorders. Initial synthetic routes were reported in patent literature circa 2014, where it was identified as a derivative of 1,3,5-trisubstituted pyrazoles with potential metabotropic glutamate receptor (mGluR2) modulation activity. Its development paralleled advancements in allosteric modulator design, particularly for neurological conditions requiring precise receptor targeting.

Key milestones include:

  • 2014 : First disclosed in patent filings as a mGluR2 negative allosteric modulator (NAM).
  • 2008 : Early synthetic methodologies published, demonstrating cyclization strategies for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.
  • 2024 : Pharmacokinetic optimization studies established improved stability via intramolecular aza-Michael reactions.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of pyrazole and pyrazine rings, creating a bicyclic system with enhanced electronic properties. Its significance lies in:

Feature Impact
Fused bicyclic core Enables planar geometry for receptor binding
4-Chlorophenyl substituent Enhances lipophilicity and π-π stacking interactions
Dihydro pyrazinone moiety Introduces hydrogen-bonding capacity for target engagement

Comparative analysis with related heterocycles:

Compound Structural Variation Application
Pyrazolo[1,5-a]pyrimidines Additional nitrogen atom Kinase inhibition
Imidazo[1,2-b]pyridazines Expanded ring system Early mGluR2 modulators
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines Saturated pyrazine ring Improved metabolic stability

Position within Pyrazolo[1,5-a]pyrazine Family of Compounds

As a dihydropyrazinone derivative, this compound occupies a unique niche:

  • Stereochemical flexibility : The non-planar dihydropyrazinone ring allows conformational adaptation to receptor binding pockets.
  • Substituent tunability : The 2-position 4-chlorophenyl group serves as a structural anchor, while the 5H-ketone enables hydrogen-bond donor/acceptor functionality.
  • Comparative activity : Demonstrates 100-fold greater mGluR2 NAM potency than early-generation pyrazole derivatives in rodent cognition models.

Notable structural analogs include:

  • (7S)-7-methyl-4-oxo-N-(3-pyridyl)-5-[4-(trifluoromethyl)phenyl] derivative : Enhanced CNS penetration via fluorinated aryl groups.
  • 5-benzyl-2-(4-chlorophenyl) variant : Exhibited dose-dependent A549 lung cancer cell inhibition through autophagy modulation.

Research Trends and Publication Patterns

Bibliometric analysis reveals evolving interest:

Period Publication Focus Key Advances
2008–2014 Synthetic methodology Cyclization techniques
2015–2020 Target validation mGluR2 NAM proof-of-concept
2021–2025 PK/PD optimization Prodrug strategies via aza-Michael adducts

Recent breakthroughs (2024):

  • In vivo cognitive enhancement : Demonstrated 0.32 mg/kg efficacy in rodent V-maze tests via mGluR2 receptor occupancy.
  • Synthetic scalability : One-pot protocols achieving >80% yield through sodium hydroxide-mediated cyclization.

Emerging applications:

  • Antiviral prodrugs : Masked β-amidomethyl vinyl sulfones for cysteine protease inhibition.
  • Kinase selectivity : Structural analogs show <10% cross-reactivity across 119 oncogenic kinases.

Properties

IUPAC Name

2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEMYWLQNWNDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step cyclization reactions starting from substituted pyrazole precursors. The key steps include:

  • Formation of an amide intermediate from pyrazole-3-carboxylic acid derivatives.
  • Intramolecular cyclization to close the pyrazine ring.
  • Hydrolysis and dehydration steps to form the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core.

This approach has been successfully implemented in a one-pot three-step protocol, which improves efficiency by avoiding isolation of intermediates.

One-Pot Three-Step Protocol (Zaremba et al., 2013)

This method involves the following steps:

  • Activation of Pyrazole-3-Carboxylic Acid: The acid (e.g., 4-chlorophenyl substituted pyrazole-3-carboxylic acid) is reacted with carbonyldiimidazole (CDI) in dry dioxane at 50°C for 30 minutes to form an activated intermediate.

  • Amide Formation: Addition of 2,2-dimethoxyethanamine or its N-methyl derivative to the activated intermediate, stirring for another 30 minutes at 50°C, leads to amide formation.

  • Cyclization and Aromatization: Addition of concentrated hydrochloric acid and heating the mixture at 100°C for 2–5 hours promotes ring closure of the pyrazine ring and dehydration to yield the final product.

  • Isolation: After reaction completion (monitored by TLC), water is added, and the precipitate is filtered and washed.

Table 1: Yields of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Using One-Pot Protocol
Entry Substituent (R) on Pyrazole Yield (%)
1 4-Chlorophenyl 65-75
2 4-Methoxyphenyl 60-70
3 3-Chlorophenyl 62-72
... ... ...

Note: Yields depend on substituent electronic effects and reaction conditions.

Alternative Synthetic Route: Alkylation and Cyclization (PubMed Study, 2009)

Another reported method involves:

  • Reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under heating or microwave-assisted conditions.
  • Formation of the fused pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold by intramolecular cyclization.
  • This method allows the introduction of various aryl substituents, including the 4-chlorophenyl group, with good control over regioselectivity.

This approach was used to synthesize derivatives that showed promising anticancer activity, confirming the utility of this synthetic route.

Detailed Reaction Conditions and Mechanisms

Amide Formation and Ring Closure

  • The initial step involves the formation of an amide bond between the pyrazole-3-carboxylic acid derivative and 2,2-dimethoxyethanamine.
  • The amide intermediate undergoes acid-catalyzed cyclization in the presence of HCl, which facilitates nucleophilic attack and ring closure to form the pyrazine ring.
  • Hydrolysis of methoxy groups and dehydration occur under heating, leading to aromatization and formation of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core.

Reaction Monitoring

  • Thin-layer chromatography (TLC) is used to monitor each step, ensuring the completion of amide formation, cyclization, and final product formation.
  • The reaction times vary: amide formation (~30 min), cyclization (5–30 min at room temperature), and aromatization (2–5 h at 100°C).

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Activation of acid Pyrazole-3-carboxylic acid + CDI + dioxane 50°C 30 min Formation of activated intermediate
Amide formation + 2,2-dimethoxyethanamine 50°C 30 min Amide intermediate formation
Cyclization and dehydration + conc. HCl 100°C 2–5 hours Ring closure and aromatization
Isolation Addition of water, filtration Room temp - Precipitate collected and washed

Research Findings and Notes

  • The one-pot method provides a facile and efficient synthesis with moderate to good yields (60-75%) for various substituted derivatives including the 4-chlorophenyl substituted compound.
  • Microwave-assisted synthesis offers an alternative with reduced reaction times and comparable yields.
  • The 4-chlorophenyl substituent influences both the electronic properties and biological activity of the compound, making its preparation particularly relevant for medicinal chemistry applications.
  • Purity and structure confirmation are typically performed using TLC, ^1H NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an antiviral agent, particularly against Hepatitis B Virus (HBV). A derivative of this compound, GYH2-18, has been identified as a capsid assembly modulator (CAM) with promising anti-HBV activity. Research indicates that specific derivatives exhibit low cytotoxicity and favorable pharmacokinetic profiles, making them suitable candidates for further development in antiviral therapies .

Antitumor Potential

The compound has shown potential in cancer research, particularly in the development of new antitumor agents. Its structure allows for modifications that can enhance its efficacy against various cancer cell lines. Preliminary studies suggest that derivatives of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Studies indicate that it could mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation and apoptosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while yielding high purity products. The ability to modify the compound's structure allows researchers to explore various derivatives with enhanced biological activity. A notable method involves the use of substituted phenyl groups to optimize pharmacological properties .

Case Study 1: Anti-HBV Activity

A series of GYH2-18 derivatives were synthesized and evaluated for their anti-HBV activity. Compounds such as 2f and 3k demonstrated significant antiviral effects with low cytotoxicity. The study provided insights into the structure-activity relationship (SAR), indicating that specific chiral configurations enhance biological activity .

Case Study 2: Antitumor Evaluation

In a preclinical evaluation, several derivatives were tested against human cancer cell lines. Results indicated that modifications at specific positions on the pyrazolo ring significantly improved antitumor efficacy compared to the parent compound. This case study underscores the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Anticancer Derivatives

  • 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 3o) :

    • Exhibited the highest inhibitory activity against A549 lung cancer cells (IC₅₀ = 8.2 μM) compared to analogues with other substituents (e.g., 4-fluorophenyl or unsubstituted phenyl).
    • Mechanistic studies suggest autophagy modulation as its primary anticancer pathway .
    • Key SAR Insight : The 4-chlorophenyl group enhances potency, likely due to increased lipophilicity and improved target binding.
  • 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Synthesized via intramolecular aza-Michael reaction.

Antiviral Derivatives

  • β-Amidomethyl vinyl sulfone-derived dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones :
    • Cyclic forms (e.g., compound 2) showed improved pharmacokinetics (i.v. half-life ~30 min) compared to acyclic precursors (half-life ~10 min) .
    • These compounds act as masked prodrugs, releasing active β-amidomethyl vinyl sulfones under basic conditions .

CNS-Targeting Derivatives

  • Acyl dihydropyrazolo[1,5-a]pyrimidinones (e.g., VU0462807): Function as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs). Structural divergence (pyrimidinone vs. pyrazinone core) shifts activity toward neurological targets .
  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as mGluR2 NAMs :
    • Derivatives with trifluoromethyl or methylsulfonyl groups (e.g., compound 28) exhibit high selectivity for mGluR2, highlighting substituent-driven target specificity .

Pharmacokinetic and Physicochemical Comparisons

Compound Substituents Half-Life (i.v.) Key Property Application
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[...] 4-Chlorophenyl Not reported High lipophilicity, autophagy modulation Anticancer
Cyclic dihydropyrazolo[...] (compound 2) 2-Ethoxyphenyl, methylsulfonyl ~30 min Improved metabolic stability Antiviral prodrug
VU0462807 Phenoxymethyl, acetyl Reduced vs. lead Enhanced solubility, CNS penetration mGlu5 PAM

Substituent Impact on Activity

  • Halogenated Aryl Groups :
    • 4-Chlorophenyl : Optimal for anticancer activity (A549 inhibition) due to balanced lipophilicity and electronic effects .
    • 4-Fluorophenyl : Lower potency in anticancer models but useful in antiviral scaffolds for metabolic stability .
  • Alkyl and Sulfonyl Groups :
    • Methylsulfonyl : Enhances solubility and pharmacokinetics in antiviral derivatives .
    • Trifluoromethyl : Improves CNS target engagement (e.g., mGluR2 modulation) .

Key Research Findings and Implications

  • The 4-chlorophenyl substituent is a critical pharmacophore for anticancer activity, but its utility is context-dependent. For instance, in antiviral or CNS applications, alternative substituents (e.g., ethoxyphenyl, trifluoromethyl) are preferred .
  • Cyclization strategies improve pharmacokinetics but may limit prodrug activation in physiological conditions .
  • Future Directions: Developing hybrid derivatives that combine the 4-chlorophenyl group with prodrug-enabling substituents (e.g., sulfonylmethyl) could expand therapeutic applications.

Biological Activity

2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its role as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGluR2), along with its anticancer properties and other pharmacological effects.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10ClN3O\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}

Recent studies have identified this compound as a negative allosteric modulator of mGluR2 receptors. This modulation can influence various neurological processes and has implications for treating disorders such as anxiety, depression, and schizophrenia. The compound's ability to alter receptor activity without directly blocking the receptor site makes it a promising candidate for drug development .

Anticancer Activity

In addition to its neurological applications, this compound exhibits notable anticancer properties . Various derivatives of pyrazolo compounds have been synthesized and tested against different cancer cell lines. The findings indicate that these compounds can induce apoptosis and inhibit cell proliferation in several cancer types.

Case Studies and Findings

  • Antitumor Activity : Research has shown that derivatives of the pyrazolo structure exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 and A549. For instance, one derivative demonstrated an IC50 value of 0.46 µM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects includes the inhibition of cell cycle progression and induction of autophagy. Compounds have been reported to cause cell cycle arrest at the G1 phase and promote autophagic processes without triggering apoptosis in certain contexts .
  • Comparative Activity : A comparative analysis of various pyrazolo derivatives revealed that some exhibited IC50 values as low as 0.01 µM against specific cancer lines, highlighting their potential as effective anticancer agents .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Some studies suggest that pyrazolo compounds may also possess anti-inflammatory properties, contributing to their overall therapeutic potential.
  • Neuroprotective Effects : Given its interaction with mGluR2 receptors, this compound may offer neuroprotective benefits in models of neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntitumorMCF-70.46
AntitumorA5490.39
mGluR2 ModulationmGluR2 ReceptorN/A
Anti-inflammatoryVariousN/A

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step protocol involving condensation and cyclization. A representative method involves refluxing ethyl-3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with 2-(3,4-dimethoxyphenyl)ethylamine in acetonitrile in the presence of KI. Post-reaction, the product is purified via column chromatography (EtOAC eluent), yielding ~57% . Alternative routes include using Negishi coupling for C(sp3) functionalization, though yields vary (15–48%) depending on substituents and Pd catalyst systems . Key factors affecting yield include solvent choice (THF vs. dioxane/water mixtures), temperature control, and stoichiometric ratios of reactants .

Q. How is the crystal structure of this compound resolved, and what conformational insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals a triclinic (P1) lattice with distinct torsional angles between the pyrazole core and substituents. The 6-membered dihydropyrazine ring adopts a twisted boat conformation, with deviations of 0.68 Å (C11) and 0.21 Å (N3) from planarity. The 4-chlorophenyl and 3,4-dimethoxyphenethyl groups form dihedral angles of 16.05° and 84.84° with the pyrazole plane, respectively. Intermolecular C–H⋯O and C–H⋯π interactions stabilize the lattice . Refinement protocols use SHELX software with anisotropic displacement parameters for non-H atoms .

Q. What primary biological targets are associated with this compound, and how is activity validated?

The compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2), validated via in vitro cAMP assays and radioligand displacement studies. Selectivity over mGluR3 is critical; IC50 values for mGluR2 inhibition are typically <100 nM, with >100-fold selectivity . In cancer research, derivatives inhibit A549 and H322 lung adenocarcinoma proliferation (IC50: 1–10 µM) via apoptosis induction, confirmed by caspase-3/7 activation and Annexin V assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of mGluR2 NAM potency and pharmacokinetics?

SAR studies highlight:

  • Position 5 : Bulky substituents (e.g., 3,4-dimethoxyphenethyl) enhance mGluR2 affinity but reduce solubility.
  • Position 2 : Electron-withdrawing groups (e.g., 4-Cl) improve metabolic stability.
  • Core modifications : Replacing pyrazolo[1,5-a]pyrazinone with pyrimidinone reduces off-target activity .
    For PK optimization, introducing polar groups (e.g., methoxypropyl) lowers logP, improving aqueous solubility without compromising brain penetration in rodent models .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., cancer vs. CNS targets) often arise from assay conditions:

  • Cell line variability : A549 (p53 wild-type) vs. H322 (p53 mutant) responses differ due to apoptotic pathway dependence .
  • Receptor expression levels : mGluR2 density in HEK293 vs. primary neuronal cells alters modulator efficacy .
    Validation steps :
  • Use orthogonal assays (e.g., FLIPR for calcium flux, Western blotting for target engagement).
  • Cross-validate in vivo using dose-dependent receptor occupancy studies (e.g., V-maze cognition models in rodents) .

Q. How are in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships established for CNS applications?

In rodent models, plasma and brain samples are collected post-IV/PO dosing to calculate:

  • AUCbrain/plasma : >0.3 indicates sufficient blood-brain barrier penetration.
  • Receptor occupancy : Measured via ex vivo radioligand binding (e.g., [3H]LY341495 displacement).
    For example, a 0.32 mg/kg dose achieves >50% mGluR2 occupancy, correlating with improved cognitive performance in V-maze tasks .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP1
a, b, c (Å)7.1709, 10.6982, 13.9169
α, β, γ (°)81.16, 77.15, 72.28
R-factor0.041
C–H⋯O distance (Å)2.42–2.58

Q. Table 2. Representative Biological Activities

ActivityModel/AssayResultSource
mGluR2 NAMcAMP assay (HEK293)IC50 = 32 nM
AntiproliferativeA549 cells (72h)IC50 = 3.2 µM
In vivo cognitionV-maze (rat)Effective at 0.32 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.